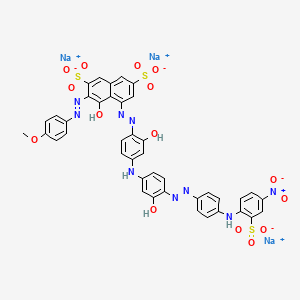
Trisodium 4-hydroxy-5-((2-hydroxy-4-((3-hydroxy-4-((4-((4-nitro-2-sulphonatophenyl)amino)phenyl)azo)phenyl)amino)phenyl)azo)-3-((4-methoxyphenyl)azo)naphthalene-2,7-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 288-037-0, also known as 2,2’-azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder with the molecular formula C8H12N4. This compound is known for its ability to decompose and generate free radicals, which are essential for initiating polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of acetone cyanohydrin with hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of acetone cyanohydrin with hydrazine: This step produces the intermediate compound, which is then further processed.
Purification: The intermediate is purified through recrystallization to obtain pure 2,2’-azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves large-scale reactors and precise control of reaction conditions. The process is optimized to maximize yield and purity while minimizing by-products. The use of advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2’-azobis(2-methylpropionitrile) undergoes several types of chemical reactions, primarily involving the generation of free radicals. These reactions include:
Decomposition: The compound decomposes upon heating, releasing nitrogen gas and forming free radicals.
Polymerization: The free radicals generated from the decomposition initiate polymerization reactions, leading to the formation of polymers.
Common Reagents and Conditions
Reagents: The primary reagent used with 2,2’-azobis(2-methylpropionitrile) is the monomer that undergoes polymerization.
Conditions: The decomposition and subsequent polymerization typically occur at elevated temperatures, often in the range of 60-80°C.
Major Products
The major products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are polymers. These polymers have various applications in industries such as plastics, coatings, and adhesives.
Scientific Research Applications
2,2’-azobis(2-methylpropionitrile) has a wide range of scientific research applications, including:
Chemistry: It is used as a radical initiator in the synthesis of polymers and copolymers.
Biology: The compound is employed in the study of radical-induced biological processes and oxidative stress.
Medicine: Research involving 2,2’-azobis(2-methylpropionitrile) focuses on its potential use in drug delivery systems and controlled release formulations.
Industry: The compound is utilized in the production of various polymer-based materials, including plastics, resins, and elastomers.
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. The free radicals initiate polymerization by reacting with monomers, leading to the formation of polymer chains. The molecular targets and pathways involved in this process are primarily the monomers that undergo polymerization.
Comparison with Similar Compounds
2,2’-azobis(2-methylpropionitrile) is often compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates. Similar compounds include:
Benzoyl peroxide: Another widely used radical initiator with a different decomposition temperature and radical generation mechanism.
Potassium persulfate: A radical initiator that decomposes to form sulfate radicals, used in various polymerization processes.
Properties
CAS No. |
85631-87-4 |
|---|---|
Molecular Formula |
C41H28N9Na3O15S3 |
Molecular Weight |
1051.9 g/mol |
IUPAC Name |
trisodium;4-hydroxy-5-[[2-hydroxy-4-[3-hydroxy-4-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]anilino]phenyl]diazenyl]-3-[(4-methoxyphenyl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C41H31N9O15S3.3Na/c1-65-29-11-6-25(7-12-29)45-49-40-38(68(62,63)64)17-22-16-30(66(56,57)58)21-34(39(22)41(40)53)48-47-32-14-9-27(19-36(32)52)42-26-8-13-31(35(51)18-26)46-44-24-4-2-23(3-5-24)43-33-15-10-28(50(54)55)20-37(33)67(59,60)61;;;/h2-21,42-43,51-53H,1H3,(H,56,57,58)(H,59,60,61)(H,62,63,64);;;/q;3*+1/p-3 |
InChI Key |
HZRDKBJAWNKKKU-UHFFFAOYSA-K |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=C(C=C(C=C4)NC5=CC(=C(C=C5)N=NC6=CC=C(C=C6)NC7=C(C=C(C=C7)[N+](=O)[O-])S(=O)(=O)[O-])O)O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide;oxalic acid](/img/structure/B12750843.png)
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-4-propoxyaniline](/img/structure/B12750844.png)
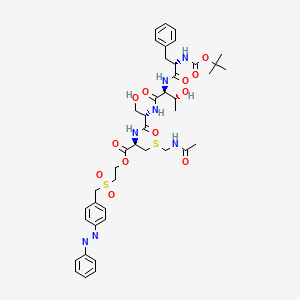
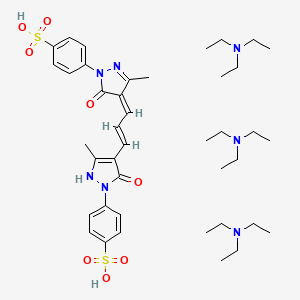


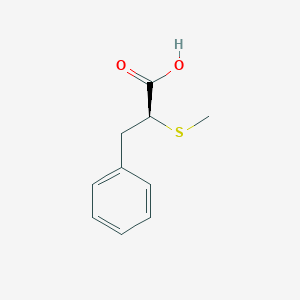
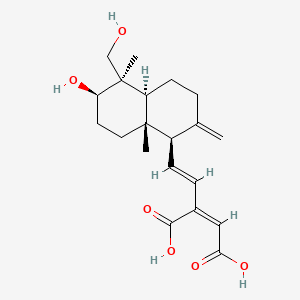
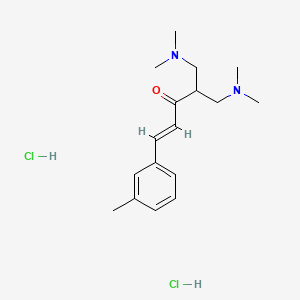

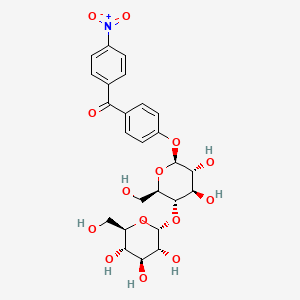
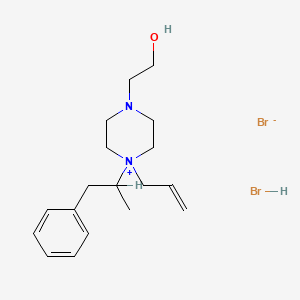
![2-[bis(2-hydroxyethyl)amino]ethanol;[(E)-hexadec-1-enyl] hydrogen sulfate](/img/structure/B12750926.png)
![N(sup delta)-Acetyl-delta-aminophalloin [German]](/img/structure/B12750948.png)
